Cas no 1400809-84-8 (4-Butyl-3-fluorobiphenyl-4-boronic Acid)

4-ブチル-3-フルオロビフェニル-4-ボロン酸は、有機合成化学において重要なボロン酸誘導体の一つです。特に鈴木・宮浦カップリング反応などのクロスカップリング反応において、高い反応性と選択性を示すことが特徴です。フッ素原子の導入により電子効果が調整され、求電子置換反応の制御が可能となります。また、ビフェニル骨格の剛直性が分子の立体配座を安定化させ、標的化合物の合成効率向上に寄与します。本品は医農薬中間体や機能性材料の合成において有用なビルディングブロックとして活用可能で、高純度で供給されるため再現性の高い反応が期待できます。

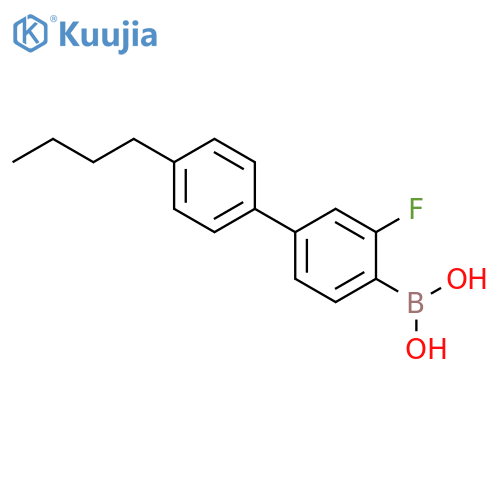

1400809-84-8 structure

商品名:4-Butyl-3-fluorobiphenyl-4-boronic Acid

CAS番号:1400809-84-8

MF:C16H18BFO2

メガワット:272.122328281403

MDL:MFCD10687140

CID:2950308

PubChem ID:46738162

4-Butyl-3-fluorobiphenyl-4-boronic Acid 化学的及び物理的性質

名前と識別子

-

- 3-氟-4'-丁基联苯硼酸

- (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

- 4'-Butyl-3-fluorobiphenyl-4-boronic acid

- AK162449

- 4'-Butyl-3-fluoro-biphenyl-4-boronic acid

- (4-Butyl-3-fluoro-[1,1-biphenyl]-4-yl)boronic acid

- Boronic acid, B-(4'-butyl-3-fluoro[1,1'-biphenyl]-4-yl)-

- 1400809-84-8

- 4'-BUTYL-3-FLUORO-[1,1'-BIPHENYL]-4-YLBORONIC ACID

- CS-0152348

- [4-(4-butylphenyl)-2-fluorophenyl]boronic acid

- GGVROXPECQCGRD-UHFFFAOYSA-N

- AKOS024463408

- (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronicacid

- MFCD10687140

- DS-7801

- (3-Fluoro-4'-butyl[1,1'-biphenyl]-4-yl)boronic acid

- 4-Butyl-3-fluorobiphenyl-4-boronic Acid

-

- MDL: MFCD10687140

- インチ: 1S/C16H18BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h5-11,19-20H,2-4H2,1H3

- InChIKey: GGVROXPECQCGRD-UHFFFAOYSA-N

- ほほえんだ: FC1=C(B(O[H])O[H])C([H])=C([H])C(=C1[H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 272.1383881g/mol

- どういたいしつりょう: 272.1383881g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

4-Butyl-3-fluorobiphenyl-4-boronic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

4-Butyl-3-fluorobiphenyl-4-boronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B700765-50mg |

4-Butyl-3-fluorobiphenyl-4-boronic Acid |

1400809-84-8 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222988-1g |

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid |

1400809-84-8 | 97% | 1g |

¥67 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222988-25g |

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid |

1400809-84-8 | 97% | 25g |

¥1059 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222988-5g |

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid |

1400809-84-8 | 97% | 5g |

¥217 | 2023-04-15 | |

| Fluorochem | 036935-1g |

4'-Butyl-3-fluorobiphenyl-4-boronic acid |

1400809-84-8 | 97% | 1g |

£12.00 | 2022-03-01 | |

| Alichem | A019118137-25g |

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid |

1400809-84-8 | 97% | 25g |

603.20 USD | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222988-500g |

(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid |

1400809-84-8 | 97% | 500g |

¥4956 | 2023-04-15 | |

| TRC | B700765-500mg |

4-Butyl-3-fluorobiphenyl-4-boronic Acid |

1400809-84-8 | 500mg |

$ 115.00 | 2022-06-06 | ||

| Chemenu | CM135131-10g |

(4'-butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid |

1400809-84-8 | 97% | 10g |

$62 | 2023-01-09 | |

| eNovation Chemicals LLC | D756347-25g |

Boronic acid, B-(4'-butyl-3-fluoro[1,1'-biphenyl]-4-yl)- |

1400809-84-8 | 97% | 25g |

$110 | 2024-06-08 |

4-Butyl-3-fluorobiphenyl-4-boronic Acid 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

1400809-84-8 (4-Butyl-3-fluorobiphenyl-4-boronic Acid) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1400809-84-8)(3-Fluoro-4'-butyl[1,1'-biphenyl]-4-yl)boronic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ